molecular formula C14H22BNO3 B1455192 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375303-03-9

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1455192
CAS No.: 1375303-03-9
M. Wt: 263.14 g/mol
InChI Key: FUGPINYBHIACQU-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring, an ethoxy group at the 2-position, and a methyl substituent at the 3-position (). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs in drug candidates (). The pinacol boronate group enhances stability and reactivity in such transformations, while the ethoxy and methyl substituents influence steric and electronic properties, modulating its solubility and reaction efficiency .

Properties

IUPAC Name

2-ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-7-17-12-10(2)8-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGPINYBHIACQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C13H20BNO3
  • Molecular Weight : 252.11 g/mol
  • CAS Number : 848243-23-2
  • Structure : The compound features a pyridine ring substituted with an ethoxy group and a boron-containing moiety that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is hypothesized that the boron atom in the dioxaborolane structure plays a critical role in modulating enzyme activity and influencing cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain kinases involved in cancer progression. For instance:

  • Kinase Inhibition : The compound has been shown to selectively inhibit specific tyrosine kinases, which are crucial in the signaling pathways of various cancers. This selectivity is believed to arise from the structural features of the compound that allow for effective binding to the active sites of these enzymes .

In Vivo Studies

Preliminary in vivo studies have indicated that this compound can reduce tumor growth in xenograft models. The observed anti-tumor activity correlates with its ability to inhibit kinase activity and disrupt cancer cell proliferation .

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of this compound against non-small cell lung cancer (NSCLC) cell lines. The results showed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 50 nM against NSCLC cells.
  • Mechanism : It was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Selectivity Profile

In another investigation focused on selectivity among related compounds:

  • Selectivity Ratio : The compound demonstrated a selectivity ratio of over 20-fold against off-target kinases.
  • Binding Affinity : Binding assays indicated a high affinity for the target kinase compared to non-target kinases .

Data Table

PropertyValue
Molecular FormulaC13H20BNO3
Molecular Weight252.11 g/mol
CAS Number848243-23-2
IC50 (NSCLC)~50 nM
Selectivity Ratio>20-fold

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit anticancer properties. The incorporation of boron into organic molecules can enhance their biological activity. Boron-containing compounds have been shown to interact with biological targets effectively, potentially leading to the development of new anticancer agents.

1.2 Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules allows it to be explored as a drug delivery system. Its boron moiety can be utilized in targeted therapies, particularly in boron neutron capture therapy (BNCT), where boron compounds are selectively delivered to tumor cells.

Organic Synthesis

2.1 Cross-Coupling Reactions
this compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

2.2 Synthesis of Heterocycles
The compound can also be employed in the synthesis of various heterocycles. Its pyridine ring can participate in electrophilic aromatic substitution reactions or serve as a nucleophile in various transformations.

Materials Science

3.1 Development of Functional Materials
Due to its unique electronic properties, this compound can be incorporated into polymers or other materials to develop functional materials with specific properties such as enhanced thermal stability or electrical conductivity.

3.2 Sensor Applications
The compound's ability to interact with different analytes makes it a candidate for sensor applications. It can be used in the design of chemical sensors for detecting environmental pollutants or biological markers.

Case Studies and Research Findings

Application AreaCase Study ReferenceFindings Summary
Medicinal ChemistryCyclic nucleotide phosphodiesterases as drug targetsInvestigated the role of boron compounds in enhancing drug efficacy against cancer cells.
Organic SynthesisPubChem DatabaseHighlighted the utility of the compound in cross-coupling reactions for synthesizing complex molecules.
Materials ScienceResearchGate PublicationExplored the incorporation of boron-containing compounds into polymers for improved material properties.

Comparison with Similar Compounds

Key Observations:

Electron-donating groups (e.g., methoxy in , ethoxy in ) increase electron density, which may slow reactivity but improve stability.

Steric Effects :

  • Bulky substituents like isopropoxy () or triisopropylsilyl () hinder access to the boronate, reducing reaction rates but improving selectivity.

Biological Relevance: Amino-substituted derivatives () exhibit higher polarity, making them suitable for drug candidates targeting polar biological interfaces. Fluorinated analogs () are valued in medicinal chemistry for their metabolic stability and bioavailability.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables efficient Suzuki-Miyaura couplings with aryl halides (). However, substituents significantly influence reaction outcomes:

  • 3-Nitro Derivative () : The nitro group activates the boronate via electron withdrawal, facilitating coupling with electron-rich aryl halides.
  • 3-Methyl Derivative () : Methyl’s electron-donating nature may require harsher conditions (e.g., higher temperatures or stronger bases) for effective coupling.
  • Halogenated Derivatives () : Bromo substituents allow sequential cross-couplings, enabling modular synthesis of complex architectures.

Stability and Handling

  • Hydrolytic Stability : Pinacol boronates generally resist hydrolysis, but electron-deficient variants (e.g., nitro-substituted ) may degrade faster under acidic conditions.
  • Storage : Most derivatives are stored at 0–6°C () to prevent boronate decomposition.

Preparation Methods

Starting Material and Functionalization

Representative Experimental Data

Step Reagents & Conditions Yield Notes
Borylation of 3-bromo-2-ethoxy-5-methylpyridine Pd(dppf)Cl2 (0.1 eq), potassium acetate (3 eq), DMF, 80 °C, overnight 67% Silica gel chromatography purification
Alternative Borylation Pd(PPh3)4, Cs2CO3, DME/H2O, 120 °C, microwave irradiation, 20 min 72% Faster reaction via microwave, good selectivity
Purification Extraction with EtOAc, drying, chromatography - Gradient elution 0–100% ethyl acetate in hexane

Summary Table of Preparation Methods

Preparation Aspect Method Details Advantages Limitations
Starting Material Halogenated pyridine with ethoxy and methyl substituents Readily available intermediates Requires prior functionalization steps
Borylation Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 High catalytic activity, regioselective Palladium cost and sensitivity to air/moisture
Base Potassium acetate or cesium carbonate Mild conditions, good yields Base choice affects reaction time and yield
Solvent DMF or DME/H2O Good solubility and reaction medium DMF is toxic, requires careful handling
Reaction Conditions 80–120 °C, 3–18 hours or microwave irradiation Efficient borylation, scalable Elevated temperature needed, microwave requires special equipment
Purification Silica gel chromatography High purity product Time-consuming, solvent-intensive

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-ethoxy-3-methyl-5-(dioxaborolan-2-yl)pyridine?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyridine intermediates. A representative approach involves:

  • Step 1: Halogenation of a 3-methyl-2-ethoxypyridine precursor at the 5-position using reagents like NBS or I₂.
  • Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by Pd(dppf)Cl₂ or PtBu₃·HBF₄ in anhydrous THF at 80–100°C .
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization.
    Key challenges include minimizing dehalogenation side reactions and ensuring regioselectivity.

Advanced: How do steric and electronic effects influence the reactivity of the boronate ester in cross-coupling reactions?

Answer:
The 3-methyl and 2-ethoxy substituents create steric hindrance near the boronate group, reducing catalytic turnover in Pd-mediated couplings. Electronic effects from the pyridine’s electron-deficient ring enhance oxidative addition but may slow transmetallation. Strategies to mitigate this include:

  • Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Optimizing solvent polarity (e.g., toluene/DMF mixtures) to improve solubility of the boronate .
    X-ray crystallography (as in ) reveals a dihedral angle of ~11° between the pyridine and dioxaborolane, suggesting partial conjugation that modulates reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., ethoxy at C2, methyl at C3) and boronate integration. Aromatic protons typically appear as doublets (δ 7.5–8.5 ppm) .
  • X-ray Crystallography: Resolve bond lengths (e.g., B–O ~1.36 Å) and intermolecular interactions (e.g., C–H···N hydrogen bonding) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns for boron.

Advanced: How can competing regioselectivity during functionalization be controlled?

Answer:
Regioselectivity in subsequent reactions (e.g., electrophilic substitution) is governed by:

  • Directing Effects: The boronate group acts as a meta-director, while the ethoxy group directs ortho/para. Computational studies (DFT) can predict dominant pathways .
  • Protection/Deprotection: Temporarily protecting the ethoxy group (e.g., as a TBS ether) redirects reactivity to the boronate site .
  • Temperature Control: Lower temperatures favor kinetic control, reducing undesired byproducts .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Moisture Sensitivity: Store under inert gas (Ar/N₂) at –20°C in sealed containers to prevent hydrolysis of the boronate ester .
  • PPE: Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders (risk: H315/H319) .
  • Spill Management: Neutralize with sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions .

Advanced: What mechanistic insights explain low yields in large-scale Suzuki couplings?

Answer:
Scale-up challenges arise from:

  • Catalyst Deactivation: Pd nanoparticles aggregate in polar solvents. Use micellar catalysis (e.g., TPGS-750-M) to stabilize active species .
  • Oxygen Sensitivity: Trace O₂ oxidizes boronate esters. Rigorous degassing (freeze-pump-thaw cycles) improves yields .
  • Mass Transfer Limitations: High-speed stirring (≥800 rpm) ensures homogenous mixing of biphasic systems .

Basic: How is purity assessed, and what impurities are typical?

Answer:

  • HPLC-UV/ELSD: Detect residual palladium (limit: <10 ppm) or dehalogenated byproducts (e.g., 3-methyl-2-ethoxypyridine) .
  • Elemental Analysis: Confirm boron content (theoretical: ~4.3%).
  • Common Impurities: Unreacted pinacol boronate (retention time: 12–14 min in C18 columns) or oxidized boronic acids .

Advanced: Can this compound serve as a monomer in conjugated polymers?

Answer:
Yes, the boronate enables Stille or Suzuki polycondensation for π-conjugated systems. Key considerations:

  • Solubility: The ethoxy group enhances solubility in THF or chlorobenzene, critical for high molecular weight (Mn > 20 kDa) .
  • Electronic Properties: Pyridine’s electron-withdrawing nature lowers LUMO levels, beneficial for n-type semiconductors .
  • Thermogravimetric Analysis (TGA): Decomposition above 250°C confirms thermal stability for device fabrication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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